Methyl 2-(dimethylamino)-3-hydroxybutanoate
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Overview
Description
Methyl 2-(dimethylamino)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group, a hydroxyl group, and a butanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(dimethylamino)-3-hydroxybutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)ethanol with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic dimethylamino group attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester moiety can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(dimethylamino)-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of methyl 2-(dimethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate ester moiety.
Methyl 2-(dimethylamino)-3-hydroxypropanoate: Similar but with a shorter carbon chain.
Methyl 2-(dimethylamino)-3-hydroxybutanoate: Contains a hydroxyl group and a butanoate ester moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(9)6(8(2)3)7(10)11-4/h5-6,9H,1-4H3 |
InChI Key |
MVGNQBJCIZEJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N(C)C)O |
Origin of Product |
United States |
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